molecular formula C8H12N2O B8674473 (S)-N-(2-pyridyl)-1-amino-2-propanol

(S)-N-(2-pyridyl)-1-amino-2-propanol

Cat. No.: B8674473
M. Wt: 152.19 g/mol
InChI Key: VJRVWEKZGGTVCI-ZETCQYMHSA-N
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Description

(S)-N-(2-Pyridyl)-1-amino-2-propanol is a chiral amino alcohol derivative characterized by a pyridyl group attached to the nitrogen of the amino functionality in the 1-position of 2-propanol. The pyridyl moiety enhances solubility in polar solvents and may contribute to metal-binding properties, making it relevant in catalysis or medicinal chemistry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2S)-1-(pyridin-2-ylamino)propan-2-ol

InChI

InChI=1S/C8H12N2O/c1-7(11)6-10-8-4-2-3-5-9-8/h2-5,7,11H,6H2,1H3,(H,9,10)/t7-/m0/s1

InChI Key

VJRVWEKZGGTVCI-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CNC1=CC=CC=N1)O

Canonical SMILES

CC(CNC1=CC=CC=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include pyridyl-substituted amino alcohols, protected amino alcohols, and heterocyclic derivatives. Their molecular features are summarized below:

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
(S)-N-(2-pyridyl)-1-amino-2-propanol C₈H₁₂N₂O 152.20* Chiral amino alcohol, pyridyl-N-substituent
2-Amino-3-(2-pyridyl)-1-propanol (A5) C₈H₁₂N₂O 152.20 Pyridyl at C3, amino at C2 (structural isomer)
(S)-2-(Boc-amino)-1-propanol C₈H₁₇NO₃ 175.23 Boc-protected amino alcohol, enhanced stability
N-(2-Pyridyl)imidazolidine-2-thione C₇H₉N₃S 167.23 Thione group, fused imidazolidine-pyridyl system

*Hypothetical value based on structural similarity to Compound A5.

Physicochemical and Functional Differences

  • Solubility: Pyridyl-substituted compounds (e.g., this compound) are polar and water-soluble, whereas Boc-protected analogs favor organic solvents .
  • Stability: The Boc group in (S)-2-(Boc-amino)-1-propanol prevents oxidation but requires acidic deprotection , whereas thione derivatives (e.g., N-(2-Pyridyl)imidazolidine-2-thione) are stable at room temperature .
  • Applications: Pyridyl-amino alcohols: Potential ligands in catalysis or intermediates in drug synthesis. Boc-protected derivatives: Used in peptide synthesis to prevent side reactions . Thione heterocycles: Studied for their electronic properties in materials science .

Table 3: Functional Comparison

Compound Stability Key Applications
This compound Oxidation-sensitive Asymmetric synthesis, ligand design
2-Amino-3-(2-pyridyl)-1-propanol Moderate stability Model compound for pyridyl-amino alcohol studies
(S)-2-(Boc-amino)-1-propanol High (inert conditions) Protecting group in organic synthesis
N-(2-Pyridyl)imidazolidine-2-thione Thermally stable Heterocyclic chemistry research

Q & A

Q. What are the established synthetic routes for (S)-N-(2-pyridyl)-1-amino-2-propanol, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves:

  • Starting material selection : Beta-(2-pyridyl)-alpha-alanine derivatives are common precursors, as described in Reference Example 4 .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during alkylation or hydroxylation steps .
  • Chiral resolution : Enantiomeric purity is achieved via chiral chromatography or asymmetric catalysis, as demonstrated in analogous syntheses of (2S)-2-amino-3-phenyl-1-propanol .
  • Yield optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (0°C to reflux) impacts reaction efficiency and minimizes racemization .

Q. What analytical techniques are critical for characterizing this compound and resolving ambiguities in structural elucidation?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm pyridyl and propanol moieties. Coupling constants (JJ) help assign stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities .
  • X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis, as applied to structurally related ammonium bromides .
  • Polarimetry : Optical rotation measurements verify enantiomeric excess (e.g., [α]D_D values) .

Q. How does stereochemistry influence the physicochemical properties and reactivity of this compound?

  • Hydrogen bonding : The (S)-configuration dictates intramolecular H-bonding between the amino and hydroxyl groups, affecting solubility and crystallization behavior .
  • Reactivity in derivatization : Stereoselective acylation or sulfonylation reactions (e.g., with nitrobenzenesulfonyl groups) are sensitive to spatial arrangement, as seen in analogous amide syntheses .
  • Chiral chromatography : Baseline separation of enantiomers requires chiral stationary phases (e.g., cellulose-based columns), critical for purity assessment .

Advanced Research Questions

Q. How can this compound serve as a precursor for radiopharmaceuticals targeting neurological receptors?

  • Radiolabeling strategies : Incorporate 18^{18}F or 11^{11}C isotopes via nucleophilic substitution or prosthetic group conjugation, as demonstrated in PET tracers like 18^{18}F-FCWAY .
  • Receptor binding assays : Competitive binding studies against 5-HT1A_{1A} or σ receptors using tritiated ligands to quantify affinity (KiK_i) .
  • In vivo imaging : Optimize pharmacokinetics (e.g., blood-brain barrier penetration) through structural analogs with modified lipophilicity .

Q. What methodologies address contradictions in reported synthetic yields or stereochemical outcomes?

  • Comparative reaction monitoring : Track intermediates via LC-MS to identify side reactions (e.g., epimerization) under varying conditions .
  • Cross-validation with computational models : Density functional theory (DFT) calculations predict energy barriers for stereochemical inversion during synthesis .
  • Reproducibility protocols : Standardize inert atmosphere (N2_2/Ar) and moisture control to mitigate variability in sensitive steps (e.g., Grignard additions) .

Q. How can structural modifications of this compound enhance its utility in asymmetric catalysis or enzyme inhibition?

  • Derivatization approaches :
    • Introduce sulfonamide or acyl groups at the amino moiety to modulate steric bulk and electronic effects .
    • Replace the pyridyl ring with substituted heterocycles (e.g., quinoline) to explore structure-activity relationships (SAR) in enzyme inhibition .
  • Catalytic applications : Use as a chiral ligand in transition-metal complexes (e.g., Ru or Ir) for enantioselective hydrogenation, referencing analogous propanol-based catalysts .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities or polymorphic forms?

  • LC-MS/MS : Quantify sub-1% impurities (e.g., diastereomers) with MRM (multiple reaction monitoring) modes .
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity and polymorph stability under humidity-controlled conditions .
  • Solid-state NMR : Differentiate amorphous vs. crystalline forms, critical for formulation studies .

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